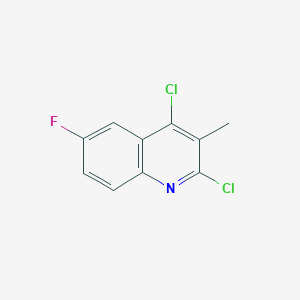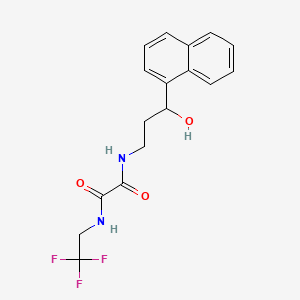
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide, also known as TRO19622, is a novel small molecule that has been extensively studied for its potential therapeutic applications. TRO19622 is a selective agonist of the G protein-coupled receptor GPR40, which is expressed in pancreatic beta cells and plays a crucial role in glucose homeostasis.
Applications De Recherche Scientifique
Organic Synthesis and Ligand Efficacy
A notable application of compounds structurally related to N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide is in facilitating copper-catalyzed aryl amination reactions. The discovery of N-(naphthalen-1-yl)-N'-alkyl oxalamide ligands has enabled coupling reactions of (hetero)aryl iodides with primary amines to proceed efficiently at lower temperatures, significantly enhancing the versatility of these reactions in organic synthesis (Gao et al., 2017).
Material Science
Naphthalene derivatives, including those similar to the compound , have been investigated for their properties as organic semiconductor materials. For instance, the study of naphthalene diimides (NDIs) and their application in electronics has revealed their potential in creating efficient organic field-effect transistors (OFETs), highlighting the importance of structural variation on electronic properties and the interaction with metal contacts enhanced by thiol treatments (Katz et al., 2000).
Biological Activity
Research into N1-substituted polyamine derivatives has demonstrated the significance of the naphthalene moiety in mediating biological activity. The polyamine transporter (PAT) in cell membranes selectively uptakes compounds based on the size and structure of the N1-substituent, affecting cytotoxicity. This selectivity underscores the potential for designing targeted therapeutic agents using naphthalene derivatives (Gardner et al., 2004).
Photochemical Applications
Naphthalene diimides (NDIs) and related compounds have been explored for their photochemical properties, serving as robust photosensitizers for various applications, including photooxidation and triplet-triplet annihilation upconversion. These applications benefit from the long-lived triplet excited states of NDIs, offering insights into the design of organic photosensitizers for both industrial and research purposes (Guo et al., 2012).
Chemosensors
Naphthalene derivatives have been employed as chemosensors due to their selective recognition abilities for various ions. The design of naphthalene-based colorimetric and fluorescent sensors demonstrates their capacity to detect specific metal ions in complex environments, illustrating their potential in environmental monitoring and diagnostic applications (Udhayakumari & Velmathi, 2015).
Propriétés
IUPAC Name |
N-(3-hydroxy-3-naphthalen-1-ylpropyl)-N'-(2,2,2-trifluoroethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c18-17(19,20)10-22-16(25)15(24)21-9-8-14(23)13-7-3-5-11-4-1-2-6-12(11)13/h1-7,14,23H,8-10H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWQYJLSUKUUCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NCC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2,2,2-trifluoroethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)morpholine](/img/structure/B2450584.png)
![(1R,2R)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]cyclopropane-1-carboxylic acid](/img/structure/B2450585.png)
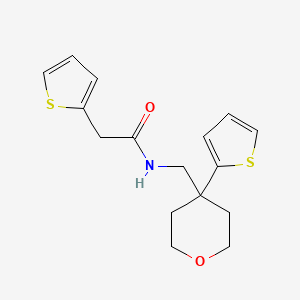
![N-[4-(1-acetyl-5-quinoxalin-6-yl-2-pyrazolin-3-yl)phenyl]acetamide](/img/structure/B2450589.png)

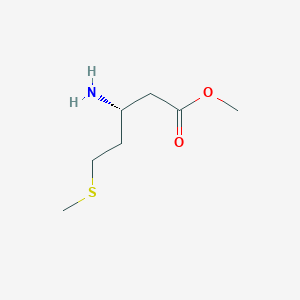
![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2450593.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-diethoxybenzamide](/img/structure/B2450598.png)

![2-(5-((2-chlorobenzyl)thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-phenethylacetamide](/img/structure/B2450601.png)
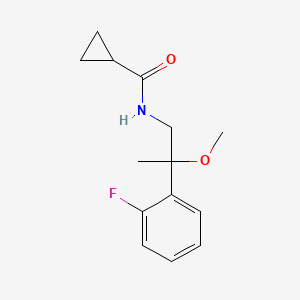
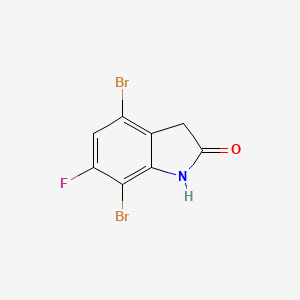
![2-[1-[[2-(Azidomethyl)pyrrolidin-1-yl]methyl]cyclopropyl]acetic acid](/img/structure/B2450604.png)
